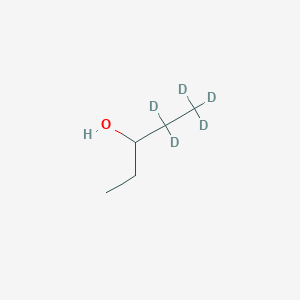

![molecular formula C28H34N2O7 B1149687 (E,4R)-N-[(1S,5S,6R)-5-羟基-5-[(1E,3E,5E)-7-[(2-羟基-5-氧代环戊烯-1-基)氨基]-7-氧代庚-1,3,5-三烯基]-2-氧代-7-氧杂双环[4.1.0]庚-3-烯-3-基]-2,4-二甲基辛-2-烯酰胺 CAS No. 139023-58-8](/img/structure/B1149687.png)

(E,4R)-N-[(1S,5S,6R)-5-羟基-5-[(1E,3E,5E)-7-[(2-羟基-5-氧代环戊烯-1-基)氨基]-7-氧代庚-1,3,5-三烯基]-2-氧代-7-氧杂双环[4.1.0]庚-3-烯-3-基]-2,4-二甲基辛-2-烯酰胺

描述

This compound is a highly complex molecule with potential applications in scientific research. Its structure contains multiple functional groups, including hydroxyl, amino, cyclopentenyl, and oxabicycloheptenyl groups, contributing to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of complex molecules like this often involves multistep reactions, starting from simpler precursors. Cyclohexyl or benzyl isocyanide reactions, Ugi reactions, and subsequent modifications can be part of the synthesis pathway, leading to the formation of bicyclic and tricyclic structures integral to the molecule's backbone (Sañudo et al., 2006).

Molecular Structure Analysis

The compound's molecular structure likely features a complex bicyclic or tricyclic core with multiple stereocenters, indicative of its chiral nature. The presence of hydroxy, oxo, and amino functional groups within its structure suggests a capacity for various chemical interactions and reactivities. Such structures are characterized using techniques like X-ray diffraction, demonstrating detailed molecular geometries and interatomic distances, crucial for understanding the molecule's 3D conformation and potential interaction sites (Vera et al., 2007).

Chemical Reactions and Properties

This compound's chemical reactivity would be influenced by its functional groups. The amino and hydroxy groups could participate in hydrogen bonding and nucleophilic reactions, whereas the cyclopentenyl and oxabicycloheptenyl moieties may undergo cycloaddition reactions. Such molecules often exhibit unique reactivity patterns, including intramolecular cyclizations and rearrangements, contributing to their complexity and potential utility in synthesizing novel pharmaceuticals or materials (Galvis & Kouznetsov, 2013).

科学研究应用

立体化学和合成

研究表明,所考虑的化合物参与立体选择性合成和重排等过程。例如,Allemann 和 Vogel (1991) 讨论了某些双环系统的立体选择性氨基羟基化,展示了其在获得氨基-羟基化合物的受保护形式中的效用 (Allemann & Vogel, 1991)。类似地,Nativi、Reymond 和 Vogel (1989) 实现酸催化重排叠氮环丙烷,突出了复杂衍生物的结构转化和合成 (Nativi, Reymond, & Vogel, 1989)。

功能化和应用

研究还深入探讨了这些复杂分子的功能化和潜在应用。Reymond 和 Vogel (1990) 探索了环加成反应和脱重氮反应以生成受保护的氨基-羟基-环戊烷-甲醛衍生物,表明该化合物在创建特定立体化学构型中的作用 (Reymond & Vogel, 1990)。Yasui 等人(2017 年)研究了形成功能化 7 元环化合物的独特环扩展,进一步强调了该化合物在有机合成中的效用 (Yasui, Ootsuki, Takayama, & Nagumo, 2017)。

新型合成途径

该化合物也是创建各种有机结构的新型合成途径的核心。例如,Cossy 等人(1995 年)展示了某些双环庚烷酮的还原性氧环开环,导致合成碳戊吡喃糖的半乳糖苷,展示了该化合物在创建新型碳水化合物衍生物中的作用 (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995)。

作用机制

Target of Action

Manumycin B primarily targets acetylcholinesterase (AChE) and farnesyltransferase (FTase) . AChE is an enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine. FTase, on the other hand, is an enzyme that plays a crucial role in the post-translational modification of proteins through a process known as prenylation .

Mode of Action

Manumycin B acts as an inhibitor of both AChE and FTase . It binds to these enzymes and prevents them from performing their normal function. For AChE, this means preventing the breakdown of acetylcholine, thereby increasing its concentration. For FTase, inhibition prevents the prenylation of proteins, disrupting normal cellular signaling .

Biochemical Pathways

The inhibition of FTase by Manumycin B affects the Ras signal transduction pathway , which is involved in cell growth and differentiation . By inhibiting FTase, Manumycin B prevents the farnesylation of the Ras protein, disrupting signal transduction and leading to effects such as apoptosis in certain cancer cells .

Pharmacokinetics

It’s known that the compound exhibits antitumor activity, suggesting it can reach and act upon target cells .

Result of Action

The primary result of Manumycin B’s action is the inhibition of cell growth and the induction of apoptosis , particularly in cancer cells . This is primarily due to its disruption of the Ras signal transduction pathway through FTase inhibition .

属性

IUPAC Name |

(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O7/c1-4-5-10-17(2)15-18(3)27(35)29-19-16-28(36,26-25(37-26)24(19)34)14-9-7-6-8-11-22(33)30-23-20(31)12-13-21(23)32/h6-9,11,14-17,25-26,31,36H,4-5,10,12-13H2,1-3H3,(H,29,35)(H,30,33)/b7-6+,11-8+,14-9+,18-15+/t17-,25-,26-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGICGDCGECBVTD-LOWJZYKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)/C=C(\C)/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

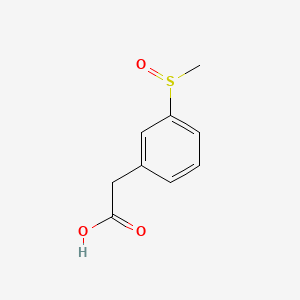

![Phosphoramidous acid,bis(1-methylethyl)-,1-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-21-[(3as,4s,6ar)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17-oxo-3,6,9,12-tetraoxa-16-azaheneicos-1-yl2-cya](/img/structure/B1149627.png)